molecular formula C12H15N3O B3049304 2-(4-Methylpiperazino)-1,3-benzoxazole CAS No. 20128-05-6

2-(4-Methylpiperazino)-1,3-benzoxazole

Cat. No.: B3049304
CAS No.: 20128-05-6
M. Wt: 217.27 g/mol
InChI Key: AQDIORAYAFJBDK-UHFFFAOYSA-N
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Description

Significance of Benzoxazole (B165842) Heterocycles in Contemporary Chemical Biology and Pharmaceutical Sciences

The benzoxazole core, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) and an oxazole (B20620) ring, is a structure of paramount importance in the fields of medicinal chemistry, chemical biology, and pharmaceutical sciences. mdpi.comresearchgate.netglobalresearchonline.net This privileged scaffold is present in numerous naturally occurring and synthetic molecules that exhibit a wide array of biological activities. researchgate.netnih.gov Its significance stems from its ability to act as a versatile pharmacophore, a molecular framework responsible for a drug's biological activity. nih.gov Benzoxazole derivatives are considered structural bio-isosteres of natural nucleic bases like adenine (B156593) and guanine, which may allow them to interact readily with biological macromolecules. jocpr.com

The therapeutic potential of benzoxazole derivatives is remarkably diverse, with research demonstrating activities such as antimicrobial, antifungal, anticancer, anti-inflammatory, analgesic, anticonvulsant, and antidepressant properties. globalresearchonline.net The simple and stable nature of the benzoxazole nucleus makes it an ideal starting point for the synthesis of more complex, bioactive structures. Researchers have extensively modified the benzoxazole skeleton at various positions to develop novel compounds with enhanced potency and selectivity for specific biological targets. nih.govnajah.edu For instance, substitutions at the 2 and 5 positions have been shown to be crucial for biological activity. chemicalbook.com The broad-spectrum pharmacological potential of these compounds continues to drive research into new derivatives as potential therapeutic agents for a multitude of diseases. nih.govnajah.edu

Overview of 2-(4-Methylpiperazino)-1,3-benzoxazole in Current Chemical and Biological Research

While direct research on the specific compound this compound is not extensively detailed in available literature, significant research has been conducted on closely related analogues, particularly benzoxazole derivatives featuring a piperazine (B1678402) or N-methylpiperazine moiety at the 2-position. This class of compounds has attracted considerable attention for its therapeutic potential, primarily in oncology and neuroscience.

The introduction of an N-methylpiperazine group is a common strategy in drug discovery to improve physicochemical properties like solubility, which is crucial for a drug's effectiveness in the body. mdpi.com In the context of anticancer research, scientists have synthesized and evaluated various 2-(piperazin-1-yl)benzoxazole derivatives. researchgate.net For example, a series of hybrid molecules coupling substituted 2-(piperazin-1-yl)benzoxazole with a 1,3,4-oxadiazole-2-thiol (B52307) pharmacophore were synthesized and tested for their cytotoxic effects against several human cancer cell lines, including breast, cervical, liver, skin, and lung cancer lines. researchgate.net Certain compounds from this series demonstrated significant cytotoxic activity, indicating the potential of this structural motif in developing new anticancer agents. researchgate.net

Furthermore, research into lead optimization for potential antitumor agents has involved introducing N-methylpiperazine groups at the 2-position of the benzoxazole scaffold to enhance solubility and biological activity. mdpi.com These optimized analogues showed comparable or improved antiproliferative activity in vitro and, in some cases, induced cellular changes like cytosolic vacuolization, suggesting a distinct mechanism of action. mdpi.com Beyond cancer, piperazine-substituted benzoxazoles have also been investigated as potential multi-target antipsychotics. nih.gov This line of research highlights the versatility of the 2-(piperazino)-benzoxazole scaffold in designing molecules that can interact with various biological targets in the central nervous system. The collective findings on these related structures underscore the ongoing interest in this compound and its analogues as a promising area for future drug discovery and development.

Interactive Data Tables

Table 1: Investigated Biological Activities of Benzoxazole Derivatives

Biological ActivityTherapeutic AreaReference
AntimicrobialInfectious Diseases nih.gov
AntifungalInfectious Diseases nih.gov
Anticancer / AntitumorOncology mdpi.comresearchgate.net
Anti-inflammatoryInflammation nih.gov
AnalgesicPain Management
AnticonvulsantNeurology nih.gov
AntipsychoticPsychiatry nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-14-6-8-15(9-7-14)12-13-10-4-2-3-5-11(10)16-12/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDIORAYAFJBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396512
Record name 2-(4-methylpiperazino)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779339
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

20128-05-6
Record name 2-(4-methylpiperazino)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-(4-Methylpiperazino)-1,3-benzoxazole and Related Analogues

Conventional Condensation and Cyclization Protocols

The traditional synthesis of 2-substituted benzoxazoles, including the 2-(4-methylpiperazino) derivative, primarily relies on the condensation of a 2-aminophenol (B121084) with a suitable functional group at the 2-position, followed by cyclization. One of the most direct and widely employed methods for synthesizing 2-(amino-substituted) benzoxazoles involves the reaction of 2-chlorobenzoxazole (B146293) with the desired amine. In the case of this compound, this involves the nucleophilic substitution of the chlorine atom in 2-chlorobenzoxazole by 1-methylpiperazine. This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol.

Another conventional approach is the one-pot synthesis starting from 2-aminophenol and a precursor that provides the 2-(4-methylpiperazino) moiety. This can be achieved by reacting 2-aminophenol with a variety of reagents, such as carboxylic acids or their derivatives, in the presence of a condensing agent. For instance, the reaction of 2-aminophenol with a suitable piperazine-containing carboxylic acid derivative under dehydrating conditions can yield the target compound.

A general representation of the synthesis of 2-(piperazin-1-yl)benzoxazole derivatives from 2-chlorobenzoxazole is depicted below:

Scheme 1: Synthesis of 2-(piperazin-1-yl)benzoxazole derivatives

Reactant 1 Reactant 2 Conditions Product
2-Chlorobenzoxazole Piperazine (B1678402) Reflux 2-(Piperazin-1-yl)benzoxazole
2-Chlorobenzoxazole 1-Methylpiperazine Ethanol, Reflux This compound

Oxidative Cyclization Approaches

Oxidative cyclization offers an alternative pathway to the benzoxazole (B165842) core. This method typically involves the reaction of a 2-aminophenol with an aldehyde to form a Schiff base intermediate, which then undergoes intramolecular cyclization and oxidation to form the benzoxazole ring. For the synthesis of this compound, this would conceptually involve the reaction of 2-aminophenol with an aldehyde precursor of the 4-methylpiperazino group, followed by oxidative cyclization. Various oxidizing agents can be employed for this purpose.

While specific examples detailing the oxidative cyclization for this exact compound are not extensively documented, the general principle is a cornerstone of benzoxazole synthesis. The reaction of 2-aminophenol with various aldehydes in the presence of an oxidant is a common strategy to afford 2-substituted benzoxazoles. rsc.org

Advanced and Sustainable Synthetic Strategies for Benzoxazole Derivatives

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These "green" chemistry approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like benzoxazoles. eurekaselect.com Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. The synthesis of benzoxazole derivatives from 2-aminophenol and various aldehydes or carboxylic acids has been successfully achieved under microwave irradiation, often in solvent-free conditions or using green solvents. mdpi.com For instance, the condensation of 2-aminophenol with aldehydes can be efficiently catalyzed by deep eutectic solvents under microwave irradiation, offering an environmentally benign route to 2-arylbenzoxazoles. chemsynthesis.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Benzoxazole Derivatives

Method Catalyst/Solvent Temperature (°C) Time Yield (%) Reference
Conventional Various Reflux Hours Moderate to Good nih.gov
Microwave [CholineCl][oxalic acid] 100 5-15 min 85-95 chemsynthesis.com

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of benzoxazoles. Ultrasound irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. This can lead to faster reactions, higher yields, and milder reaction conditions. The synthesis of 2-substituted benzoxazoles from 2-aminophenol and aldehydes has been effectively carried out under solvent-free ultrasound irradiation, often facilitated by a catalyst. nih.gov This method is noted for its operational simplicity, reduced energy consumption, and often eliminates the need for harsh reagents.

A study demonstrated the synthesis of benzoxazole derivatives with moderate to good yields (up to 90%) in just 30 minutes using an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles as a catalyst under solvent-free sonication. nih.gov

Mechanochemical Synthesis

Mechanochemistry, which involves conducting chemical reactions by grinding solid reactants together, is a rapidly growing field in green chemistry. This solvent-free technique can lead to the formation of products with high efficiency and minimal waste. The synthesis of 2-aryl benzothiazoles and substituted benzimidazoles has been successfully achieved through simple mortar and pestle grinding, highlighting the potential of this method for the synthesis of related benzoxazoles. This approach avoids the use of bulk solvents, reduces energy consumption, and simplifies product purification. While specific applications to this compound are not extensively reported, the general applicability of mechanochemistry to the formation of the benzoxazole ring suggests its potential as a sustainable synthetic route.

Catalytic Methodologies (e.g., Lewis Acid, Brønsted Acid, Metal-Catalyzed)

The synthesis of the benzoxazole core is frequently achieved through the condensation and subsequent cyclization of a 2-aminophenol with a suitable electrophile. The efficiency of this transformation is often enhanced by catalysts, which can be broadly categorized as Lewis acids, Brønsted acids, and metal-based catalysts.

Lewis Acid Catalysis: Lewis acids are effective in activating the electrophilic partner, typically an aldehyde or carboxylic acid, facilitating the initial condensation with the 2-aminophenol. A notable example involves the use of an imidazolium chlorozincate(II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP). nih.gov This magnetic, recyclable catalyst has been successfully employed for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and aromatic aldehydes under solvent-free ultrasound irradiation. nih.gov The Lewis acidic nature of the zinc component is crucial for activating the aldehyde carbonyl group towards nucleophilic attack by the amino group of the 2-aminophenol. Another approach utilizes composite catalysts like TiO₂–ZrO₂ for the reaction between 2-aminophenols and heterocyclic aldehydes at moderate temperatures, highlighting the versatility of solid acid catalysts. ijpbs.comnih.gov

Brønsted Acid Catalysis: Brønsted acids catalyze benzoxazole formation by protonating the carbonyl oxygen of the aldehyde or carboxylic acid, thereby increasing its electrophilicity. This protonation also facilitates the dehydration step required for the final ring closure. A reusable Brønsted acidic ionic liquid gel (BAIL gel), prepared by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate (B98303) (TEOS), serves as an efficient heterogeneous catalyst. nih.gov This system allows for high yields of benzoxazoles under solvent-free conditions at elevated temperatures. nih.gov The strong acidic character of the sulfonate group is key to its catalytic activity. nih.gov Simpler Brønsted acids like methanesulfonic acid have also proven to be highly effective for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and carboxylic acids. grafiati.com

Metal-Catalyzed Synthesis: Various transition metals, including copper, palladium, and ruthenium, have been utilized to catalyze the formation of benzoxazoles through diverse reaction pathways. Copper-catalyzed methods are particularly common. One such method involves the hydroamination of alkynones with 2-aminophenols, which proceeds through a sequence of copper-catalyzed hydroamination, intramolecular cyclization, and elimination to yield the benzoxazole product. rsc.org Palladium catalysis has been employed in reactions between o-aminophenol and isocyanides to produce 2-aminobenzoxazoles. ijpbs.com Furthermore, palladium catalysts are used in aminocarbonylation methods to synthesize complex benzoxazole derivatives. ijpbs.com Ruthenium has been used to catalyze acceptorless dehydrogenative coupling (ADC) reactions of primary alcohols with 2-aminophenol to form 2-substituted benzoxazoles. ijpbs.com

Table 1: Overview of Catalytic Methodologies for Benzoxazole Synthesis

Catalyst Type Example Catalyst Reactants Key Features Reference
Lewis Acid Imidazolium chlorozincate(II) on Fe₃O₄ (LAIL@MNP) 2-Aminophenol, Aromatic Aldehyde Magnetic, recyclable, solvent-free, ultrasound irradiation. nih.gov
TiO₂–ZrO₂ 2-Aminophenol, Aromatic Aldehyde Green catalyst, short reaction times, high yields. ijpbs.comnih.gov
Brønsted Acid Brønsted Acidic Ionic Liquid Gel (BAIL gel) 2-Aminophenol, Benzaldehyde Heterogeneous, reusable, solvent-free, no additives required. nih.gov
Methanesulfonic Acid 2-Aminophenol, Carboxylic Acid One-pot synthesis, compatible with various functional groups. grafiati.com
Metal Catalyst Copper Iodide (CuI) 2-Aminophenol, Alkynone Hydroamination/cyclization cascade. rsc.org
Palladium Acetate (Pd(OAc)₂) 2-Aminophenol, Isocyanide Synthesis of 2-aminobenzoxazoles. ijpbs.com
Ruthenium Complex 2-Aminophenol, Primary Alcohol Acceptorless dehydrogenative coupling. ijpbs.com

Solvent-Free and Green Chemistry Principles in Benzoxazole Synthesis

Adherence to green chemistry principles has become a significant goal in modern organic synthesis. For benzoxazole derivatives, this often involves minimizing waste, avoiding hazardous solvents, and using recyclable catalysts.

Solvent-free, or "neat," reaction conditions are a cornerstone of this approach. The synthesis of benzoxazoles using catalysts like the Brønsted acidic ionic liquid gel (BAIL gel) or the Lewis acidic ionic liquid on magnetic nanoparticles (LAIL@MNP) are prime examples of solvent-free methodologies. nih.govnih.gov These reactions are typically conducted by heating a mixture of the reactants and a small amount of catalyst, which not only reduces environmental impact but also simplifies product isolation. nih.govnih.gov In the case of the LAIL@MNP catalyst, the reaction is further enhanced by ultrasound irradiation, which can lead to shorter reaction times and milder temperature requirements. nih.gov The only byproduct in these condensation reactions is water, further enhancing the green credentials of the process. nih.gov

The principle of catalyst recyclability is also crucial. Both the BAIL gel and LAIL@MNP catalysts demonstrate excellent reusability. nih.govnih.gov The BAIL gel can be recovered by centrifugation and reused for at least five cycles without a significant drop in activity. nih.gov The magnetic nature of the LAIL@MNP support allows for its easy separation from the reaction mixture using an external magnet. nih.gov Similarly, heterogeneous base catalysts like KF-Al₂O₃ have been shown to be reusable for up to ten consecutive runs with no significant decrease in catalytic efficiency. nih.gov These features reduce costs and waste associated with catalyst consumption.

Table 2: Green Chemistry Approaches in Benzoxazole Synthesis

Green Principle Methodology Example Catalyst/Condition Advantages Reference
Solvent-Free Condensation of 2-aminophenol and aldehydes LAIL@MNP with ultrasound Reduced waste, simplified workup, faster reaction. nih.gov
Solvent-Free Condensation of 2-aminophenol and aldehydes BAIL gel at 130 °C No organic solvents, high yields. nih.gov
Catalyst Recyclability Magnetic Separation LAIL@MNP Easy recovery with a magnet, reusable. nih.gov
Catalyst Recyclability Centrifugation BAIL gel Simple physical separation, maintains high activity. nih.gov
Atom Economy Condensation Reaction Various catalysts Water is the sole byproduct. nih.gov

Mechanistic Elucidation of Benzoxazole Ring Formation

The most common pathway for forming the benzoxazole ring begins with the condensation of a 2-aminophenol with an aldehyde or carboxylic acid derivative. The mechanism, often facilitated by an acid catalyst, proceeds through several key steps.

Schiff Base Formation: The reaction initiates with the nucleophilic attack of the amino group of the 2-aminophenol on the carbonyl carbon of the aldehyde. In an acid-catalyzed reaction, the carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon. This is followed by dehydration to form a phenolic Schiff base (or imine) intermediate.

Intramolecular Cyclization (Cyclodehydration): The crucial ring-closing step involves the intramolecular nucleophilic attack of the phenolic hydroxyl group onto the imine carbon. This step forms a five-membered heterocyclic intermediate, often referred to as a benzoxazoline.

Aromatization: The final step is the aromatization of the benzoxazoline intermediate to the stable benzoxazole ring. This typically occurs through an oxidative process. In many syntheses, this is a formal oxidation (loss of H₂) which can be spontaneous or promoted by an oxidant present in the reaction mixture or by air. This final step drives the reaction to completion, yielding the thermodynamically stable aromatic benzoxazole product.

In metal-catalyzed reactions, the mechanism can vary. For instance, in the copper-catalyzed reaction of 2-aminophenols with alkynones, the proposed mechanism involves an initial copper-catalyzed hydroamination of the alkyne, followed by an intramolecular cyclization of the resulting β-iminoketone and subsequent elimination of a byproduct to form the benzoxazole ring. rsc.org


Spectroscopic and Structural Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure by probing the interaction of the compound with electromagnetic radiation. Each technique offers unique insights, and together they allow for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule.

Despite the utility of this technique, specific experimental ¹H and ¹³C NMR data detailing the chemical shifts (δ) and coupling constants (J) for 2-(4-Methylpiperazino)-1,3-benzoxazole are not available in the reviewed scientific literature.

¹H NMR Data for this compound

Protons Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Benzoxazole (B165842) Aromatic-H Data not available - -
Piperazine (B1678402) -CH₂- Data not available - -

¹³C NMR Data for this compound

Carbon Atom Chemical Shift (ppm)
Benzoxazole C=N Data not available
Benzoxazole Aromatic-C Data not available
Piperazine -CH₂- Data not available

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

A detailed experimental IR spectrum for this compound, including specific absorption bands (ν) corresponding to its functional groups, has not been reported in the available literature.

Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
C-H (Aromatic) Stretch Data not available
C-H (Aliphatic) Stretch Data not available
C=N (Oxazole) Stretch Data not available
C-O-C (Oxazole) Stretch Data not available

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

The specific mass spectrometry data for this compound, including its molecular ion peak and the m/z values of its characteristic fragments, are not documented in the surveyed scientific sources.

Mass Spectrometry Data for this compound

Fragment m/z
[M]⁺ Data not available

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions and conjugated systems. This data is crucial for understanding the photophysical properties of a molecule.

Specific experimental UV-Vis absorption maxima (λmax) and other photophysical data for this compound in various solvents are not available in the current scientific literature.

UV-Vis Absorption Data for this compound

Solvent λmax (nm)

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and the absolute configuration of chiral centers, offering an unambiguous depiction of the molecule's solid-state structure.

There are no published X-ray crystallographic studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and specific atomic coordinates is not available.

Crystallographic Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
V (ų) Data not available

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Applications for Electronic Structure and Conformation Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. By calculating the electron density, DFT can accurately predict various molecular properties.

For benzoxazole (B165842) derivatives, DFT calculations are commonly employed to optimize molecular geometry and analyze frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. Theoretical studies on functionalized benzoxazoles show that introducing different substituent groups significantly alters these electronic properties. For instance, electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy, influencing the molecule's charge transfer characteristics. mdpi.com

Table 1: Representative DFT-Calculated Properties for Benzoxazole-Based Architectures.
ParameterDescriptionTypical Findings for Benzoxazole Derivatives
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Influenced by substituents on the benzoxazole and piperazine (B1678402) rings.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Lowered by electron-withdrawing groups, affecting reactivity.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical stability and reactivity.A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP)Maps charge distribution, identifying nucleophilic and electrophilic sites.Reveals regions prone to hydrogen bonding and other non-covalent interactions.
Conformational EnergyRelative energies of different spatial arrangements (conformers).Piperazine ring typically prefers a low-energy chair conformation. researchgate.netnih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is widely used to understand the structural basis of ligand-target interactions and to screen virtual libraries for potential drug candidates.

Numerous studies have applied molecular docking to benzoxazole derivatives to predict their binding modes and affinities for various biological targets. These targets include enzymes crucial for cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and thymidylate synthase, as well as bacterial enzymes like DNA gyrase. ijpsdronline.comnih.govbenthamdirect.com

Docking simulations of benzoxazole-based inhibitors into the ATP-binding site of VEGFR-2 have revealed key interactions. For example, the benzoxazole nitrogen atom often forms a critical hydrogen bond with the hinge region residue Cys917. tandfonline.com The piperazine moiety can extend into other pockets of the binding site, forming hydrophobic or electrostatic interactions that enhance binding affinity. nih.gov Studies have identified key amino acid residues like Leu35, Val43, and Lys63 as important for stabilizing inhibitors in the binding pocket of protein kinases. nih.gov The predicted binding affinity, often expressed as a docking score (e.g., in kcal/mol), provides a quantitative estimate of the ligand's potency. ijpsdronline.comresearchgate.net

Table 2: Examples of Molecular Docking Studies on Benzoxazole Derivatives.
Compound ClassProtein TargetKey Interacting ResiduesTypical Docking Score (kcal/mol)Reference
Benzoxazole-benzamide conjugatesVEGFR-2 KinaseCys917, Asp1046-7.0 to -9.5 tandfonline.comnih.gov
Substituted BenzoxazolesThymidylate SynthaseLys169, Ile168-4.1 to -4.8 ijpsdronline.com
2-Substituted BenzoxazolesDNA Gyrase (bacterial)Asp81, Gly85-6.0 to -6.7 benthamdirect.comresearchgate.net
Benzoxazole-piperazine hybridsTubulinAsn165, Glu198, Tyr200Not specified nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Efficiency Metrics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. By developing mathematical models based on molecular descriptors, QSAR can predict the activity of new, unsynthesized compounds, guiding lead optimization.

Both 2D and 3D-QSAR studies have been successfully applied to series of benzoxazole derivatives. ijpsdronline.comresearchgate.net These models use various descriptors, such as topological indices, electronic parameters, and steric fields, to build a predictive model. For instance, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize how different structural features (e.g., steric bulk, electrostatic charge) influence activity. nih.gov A statistically robust QSAR model, indicated by high correlation coefficients (R²) and cross-validation scores (q²), can be a powerful tool in drug design. nih.govchemijournal.com

In modern drug discovery, potency alone is not sufficient. Ligand Efficiency (LE) metrics are used to assess the "quality" of a hit or lead compound by relating its binding affinity to its size. nih.govrgdscience.com LE is often defined as the binding energy per heavy (non-hydrogen) atom. Optimizing for high LE helps to develop compounds that are not unnecessarily large or complex, which often leads to better pharmacokinetic properties. nih.gov Other related metrics include Lipophilic Ligand Efficiency (LLE), which balances potency against lipophilicity, and Binding Efficiency Index (BEI), which relates potency to molecular weight. nih.govresearchgate.net These metrics are crucial for prioritizing compounds during the hit-to-lead optimization process.

Table 3: Key QSAR and Ligand Efficiency Metrics in Drug Design.
Metric/ParameterDefinitionImportance in Modeling
R² (Coefficient of Determination)A statistical measure of how well the regression predictions approximate the real data points.Values closer to 1.0 indicate a better fit of the model. A good 3D-QSAR model often has an R² > 0.9. chemijournal.com
q² (Cross-validated R²)A measure of the predictive power of the model, determined by internal cross-validation.A q² value > 0.5 is generally considered indicative of a model with good predictive ability. nih.govchemijournal.com
Ligand Efficiency (LE)Binding affinity (e.g., pIC₅₀) divided by the number of heavy atoms.Helps identify compounds with high binding efficiency relative to their size. An LE > 0.3 is often considered favorable. nih.govrgdscience.com
Lipophilic Ligand Efficiency (LLE)pIC₅₀ minus logP (or logD).Balances potency and lipophilicity to avoid "greasy" molecules. An LLE > 5 is often desired. researchgate.net

In Silico Prediction of Pharmacophore Features and Binding Modes

A pharmacophore is an abstract representation of the molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a ligand to interact with a specific biological target. Pharmacophore modeling is used to identify common structural motifs in a set of active compounds and to screen databases for new molecules that match these features.

For benzoxazole derivatives, pharmacophore models have been developed to guide the design of new inhibitors for targets like VEGFR-2. nih.govtandfonline.com A typical pharmacophore model for a VEGFR-2 inhibitor includes a hydrogen bond acceptor to interact with the hinge region, a hydrophobic aromatic ring, and additional features that occupy adjacent pockets. tandfonline.comnih.gov The benzoxazole ring itself often serves as a key hydrophobic feature or can be positioned to facilitate hydrogen bonding. nih.gov

These models, often generated from ligand-protein complex crystal structures or a series of active ligands, provide a 3D map of the essential interaction points. benthamdirect.com The binding mode predicted by pharmacophore modeling complements insights from molecular docking. By aligning a molecule like 2-(4-Methylpiperazino)-1,3-benzoxazole to a validated pharmacophore model, researchers can quickly assess its potential for activity and predict its likely binding orientation within the target's active site, even before performing more computationally intensive docking simulations. nih.gov

Pharmacological Research and Mechanism of Action Studies Preclinical Focus

Investigation of Molecular Targets and Associated Pathways

Derivatives of the 2-(4-Methylpiperazino)-1,3-benzoxazole scaffold have been evaluated against a variety of enzymes implicated in numerous disease pathologies.

p38α MAP Kinase: Certain benzothiazole-based derivatives have demonstrated potent inhibitory activity against p38α MAP kinase, an enzyme involved in the production of pro-inflammatory cytokines like TNF-α and interleukins. researchgate.netnih.gov For instance, in one study, a synthesized N-[3-(substituted-4H-1,2,4-triazol-4-yl)]-benzo[d]thiazol-2-amine (compound 4f) showed an in vivo anti-inflammatory efficacy of 85.31%, which was superior to the standard drug diclofenac (B195802) sodium (83.68%). nih.gov This compound also exhibited a p38α MAP kinase inhibition IC50 value of 0.036 ± 0.12 μM, surpassing the standard SB203580 (IC50 = 0.043 ± 0.27 μM). nih.gov Molecular docking studies have supported these findings, indicating strong interactions with the kinase's ATP binding site. researchgate.netresearchgate.net

Aurora B Kinase: Novel benzoxazole (B165842) analogs have been designed and synthesized as inhibitors of Aurora kinases, which are crucial for chromosome alignment and segregation during mitosis. nih.govnih.gov Some of these compounds showed promising activity in inhibiting Aurora B kinase. nih.gov Structure-activity relationship studies revealed that the linker length, regiochemistry, and halogen substitution are significant for the kinase inhibitory potency. nih.gov Molecular docking has been employed to understand the binding modes and explain the selectivity for Aurora A and B kinases. nih.gov Certain potent derivatives also demonstrated antiproliferative effects on human tumor cell lines in a dose-dependent manner and showed efficacy in prostate cancer xenograft models. nih.gov

Topoisomerase II and DNA Gyrase: Benzoxazole derivatives have been investigated for their ability to inhibit DNA topoisomerases, enzymes that are vital for DNA replication and transcription. nih.govesisresearch.orgresearchgate.net Some 2,5-disubstituted-benzoxazole derivatives have shown significant activity as eukaryotic DNA topoisomerase II inhibitors, with some compounds exhibiting higher potency than the reference drug etoposide (B1684455). nih.govesisresearch.org For example, 5-Chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole had IC50 values of 22.3 µM and 17.4 µM, respectively. nih.govesisresearch.org The presence of DNA gyrase in all bacteria and its absence in higher eukaryotes makes it an attractive target for antibacterial agents. researchgate.net Benzoxazole derivatives have been identified as potential inhibitors of DNA gyrase, suggesting their potential development as a new class of antibiotics. researchgate.netals-journal.com The S-(-) enantiomer of ofloxacin, a related quinolone antimicrobial agent, has been shown to be substantially more active in inhibiting DNA gyrase. nih.gov

Cyclooxygenase (COX-2): A series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives have been synthesized and evaluated for their ability to inhibit the COX-2 enzyme, which is involved in inflammation. Some of these compounds showed high selectivity for COX-2 over COX-1, suggesting they could be developed as anti-inflammatory agents with a reduced risk of gastrointestinal side effects. For example, one compound was found to be 379-fold more selective for COX-2, and another was over 465-fold more selective.

Acetylcholinesterase (AChE): In the context of Alzheimer's disease, where low levels of acetylcholine (B1216132) are a key feature, inhibitors of acetylcholinesterase are a primary treatment strategy. nih.gov Derivatives of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione have been synthesized and shown to act as potential acetylcholinesterase inhibitors. nih.gov The inhibitory potency was influenced by the nature and position of substituents on the phenyl ring, with electron-withdrawing groups generally enhancing activity. nih.gov

Sortase A (SrtA): This bacterial transpeptidase is a virulence factor in Gram-positive bacteria, making it a target for anti-infective therapies. nih.govnih.govrsc.org Inhibition of SrtA can disrupt bacterial adhesion and biofilm formation. nih.govfrontiersin.org While specific studies on this compound are not detailed, the broader class of benzoxazole derivatives has been explored for SrtA inhibition. mdpi.com

Preclinical studies on the interaction of this compound and its direct derivatives with various receptors are not extensively documented in the reviewed literature. However, broader studies on benzoxazole derivatives have indicated potential interactions with certain receptor systems. For example, a series of benzoxazole derivatives were synthesized and evaluated as melatoninergic ligands, with some compounds identified as melatonin (B1676174) receptor agonists. nih.gov Further research is required to specifically profile the activity of this compound at serotonin, dopamine, adenosinergic, alpha-2 adrenergic, cholinergic, glutamatergic, TRPV1, and PKC receptors.

Cell Cycle Arrest and Apoptosis Induction: A benzoxazole derivative, K313, has been shown to reduce the viability of human B-cell leukemia and lymphoma cells in a dose-dependent manner. nih.gov This compound was found to induce moderate cell cycle arrest at the G0/G1 phase. nih.gov Furthermore, K313 was observed to induce apoptosis in these cancer cell lines. nih.gov Other studies on benzimidazole (B57391) derivatives, a related heterocyclic structure, have also demonstrated the ability to suppress cell cycle progression and induce apoptosis in various cancer cell lines. nih.govmdpi.com

Angiogenesis Modulation: The process of angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. nih.gov Novel benzoxazine (B1645224) inhibitors have been identified that exhibit significant inhibition of various aspects of angiogenesis, including endothelial proliferation, migration, and tube formation. nih.gov These effects are thought to be mediated by targeting the PI3K signaling pathway and subsequently the action of vascular endothelial growth factor (VEGF). nih.gov

Specific preclinical research data on the effects of this compound on bacterial or cancer cell membrane permeabilization and efflux pump inhibition is not available in the reviewed scientific literature.

There is no specific preclinical research data available that details the perturbation of mitochondrial respiration by this compound in the reviewed scientific literature.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Structure-activity relationship (SAR) studies on benzoxazole derivatives have provided insights into the structural features that govern their biological activities.

For antimicrobial and antiproliferative effects, the presence of electron-withdrawing and electron-releasing groups at different positions on the substituted part of the compound can enhance its activity. researchgate.net For instance, it has been reported that electron-withdrawing groups like chlorine and nitro at the ortho- and para-positions, respectively, improved the anti-proliferative activity against colon cancer cells. researchgate.net

In the context of Aurora B kinase inhibition, SAR studies on benzoxazole analogs have highlighted the importance of linker length, regiochemistry, and halogen substitution in determining the inhibitory potency. nih.gov

For acetylcholinesterase inhibition by 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, SAR analysis indicated that electron-withdrawing groups such as Cl, F, and NO2 at the ortho and para positions of the phenyl ring resulted in the best inhibitory effects. nih.gov

Regarding topoisomerase inhibition by 2-substituted benzoxazoles, it was observed that bulky groups at the R1 position increased both Topo I and II inhibition for benzoxazole derivatives. researchgate.net

These SAR studies are crucial for the rational design and optimization of more potent and selective this compound-based therapeutic agents.

Data Tables

Table 1: Enzyme Inhibition by Benzoxazole and Related Derivatives This table is interactive. Click on the headers to sort the data.

Compound Class Target Enzyme Key Findings Reference Compound(s) IC50 Values Reference(s)
Benzothiazole-based triazoles p38α MAP Kinase Potent anti-inflammatory activity Diclofenac sodium, SB203580 0.036 ± 0.12 μM (for compound 4f) researchgate.netnih.govresearchgate.net
Benzoxazole analogs Aurora B Kinase Antiproliferative effects in cancer cells - Not specified nih.govnih.gov
2,5-disubstituted-benzoxazoles Topoisomerase II Higher potency than etoposide for some derivatives Etoposide 17.4 µM, 22.3 µM nih.govesisresearch.org
Methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylates COX-2 High selectivity over COX-1 - Not specified

Table 2: Cellular Pathway Interference by Benzoxazole Derivatives This table is interactive. Click on the headers to sort the data.

Compound Cellular Process Cell Lines Key Effects Reference(s)
K313 Cell Cycle & Apoptosis Nalm-6, Daudi (B-cell leukemia and lymphoma) G0/G1 phase arrest, induction of apoptosis nih.gov

Influence of Substituents on Preclinical Biological Potency and Selectivity

The biological activity of the 2-(piperazinyl)benzoxazole scaffold is significantly modulated by the nature and presence of various substituents. The addition of different chemical groups can enhance potency, alter selectivity, and affect physicochemical properties such as solubility, which is a critical factor in preclinical development.

Structure-activity relationship (SAR) studies have demonstrated that the presence of both electron-withdrawing and electron-releasing groups on the benzoxazole core can enhance the antimicrobial and antiproliferative effects of these compounds. researchgate.net For instance, in a series of benzoxazole-piperazine-1,2,3-triazole hybrids, the nature of the substituent on the triazole ring, which is linked to the piperazine (B1678402) moiety, plays a crucial role in determining anticancer potency. Derivatives featuring a 3,5-dichlorophenyl or a 3-nitrophenyl group on the triazole ring exhibited superior activity against MCF-7 and HeLa cancer cell lines compared to other analogues. connectjournals.com

The strategic incorporation of piperazine itself into the benzoxazole scaffold is a key design element, as piperazine and its derivatives are known to be indispensable pharmacophores in a wide range of clinically used drugs, contributing to various biological activities including anticancer and antimicrobial effects. researchgate.netresearchgate.net

Positional Effects of Functional Groups on Pharmacological Activity

The specific location of substituents on the benzoxazole ring system is a critical determinant of pharmacological activity. Research has consistently shown that modifications at positions 2, 5, and 6 of the benzoxazole nucleus are particularly influential in modulating the biological effects of these compounds. researchgate.netnih.gov

The substitution pattern on aromatic rings attached to the core structure also demonstrates significant positional effects. For example, in a study of 3-(2-benzoxazol-5-yl)alanine derivatives, the antifungal activity was highly dependent on the substitution pattern of methoxy (B1213986) groups on a phenyl ring at the 2-position of the benzoxazole. A derivative with methoxy groups at the 3, 4, and 5 positions of the phenyl ring was active, whereas a regioisomer with the same groups at the 2, 4, and 5 positions was inactive. nih.gov This highlights that even subtle changes in the spatial arrangement of functional groups can lead to a complete loss of a specific biological activity.

Similarly, for antiproliferative activity, the position of electron-withdrawing groups has been noted to be important. Groups such as chlorine (Cl) and nitro (NO₂) at the ortho- and para-positions of a phenyl ring attached to the benzoxazole core have been reported to improve activity against colon cancer cells. researchgate.net In the context of anticancer benzoxazole-piperazine-triazole hybrids, the placement of substituents on the terminal phenyl ring significantly impacted cytotoxicity. A 3-nitrophenyl substituent (meta position) and a 3,5-dichlorophenyl substituent conferred potent activity against the MCF-7 breast cancer cell line. connectjournals.com This underscores the importance of the electronic and steric effects governed by the substituent's position in the interaction with biological targets.

These findings collectively emphasize that both the nature of the functional group and its precise location on the molecular scaffold are crucial parameters that must be optimized in the design of potent and selective this compound-based therapeutic agents.

Preclinical Biological Evaluation (In Vitro and In Vivo Non-Human Models)

Antimicrobial Activity Assessment (Antibacterial, Antifungal, Antimycobacterial)

Derivatives of the 2-(piperazinyl)benzoxazole scaffold have been evaluated for their antimicrobial properties, demonstrating a broad spectrum of activity. researchgate.net Synthetic benzoxazoles are known to exhibit activity against Gram-positive bacteria (like Staphylococcus aureus and Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and various fungal species, including pathogenic Candida albicans. nih.govnih.gov The incorporation of a piperazine moiety is a common strategy in the development of new antimicrobial agents. ijbpas.com

In one study, a series of 2,5-disubstituted benzoxazoles, including derivatives with a piperazine-containing side chain at the 5-position, were tested against standard and drug-resistant bacterial and fungal strains. These compounds showed a wide range of activity, with Minimum Inhibitory Concentration (MIC) values ranging from 7.8 to 250 µg/mL. nih.gov Notably, many of these compounds were more active against Pseudomonas aeruginosa and its gentamicin-resistant isolate than the standard drugs ampicillin (B1664943) and rifampicin. nih.gov

Another study synthesized novel benzoxazole-piperazine-1,2,3-triazole derivatives and screened them for antibacterial activity against S. aureus (Gram-positive) and E. coli (Gram-negative). Several compounds showed notable efficacy. Specifically, compounds with 3,5-dichlorophenyl, 3-chlorophenyl, and 3-nitrophenyl substituents on the triazole ring displayed the most promising antibacterial activity. connectjournals.com

The antifungal potential of related structures has also been established. In an investigation of 3-(2-benzoxazol-5-yl)alanine derivatives, nearly half of the compounds studied exhibited antifungal properties, including against the pathogen C. albicans. nih.gov The structure-activity relationship revealed that the substituent at the 2-position of the benzoxazole ring was critical for this activity. nih.gov

The table below summarizes the antibacterial activity of selected benzoxazole-piperazine-triazole derivatives.

CompoundSubstituent (on triazole ring)MIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)Reference
4d3-Chlorophenyl12.525 connectjournals.com
4f3-Nitrophenyl12.512.5 connectjournals.com
4g3,5-Dichlorophenyl6.2512.5 connectjournals.com
Ciprofloxacin (Standard)N/A6.256.25 connectjournals.com

Antineoplastic/Antiproliferative Activity against Cancer Cell Lines

The 2-(piperazinyl)benzoxazole scaffold has emerged as a promising framework for the development of novel antineoplastic agents. Numerous studies have reported the synthesis and in vitro evaluation of these derivatives against a variety of human cancer cell lines, demonstrating significant antiproliferative activity. researchgate.netresearchgate.net

One line of research involved coupling piperazinyl benzoxazole with a 1,3,4-oxadiazole-2-thiol (B52307) moiety. These hybrid molecules were evaluated for cytotoxicity against five human cancer cell lines: MCF-7 (breast), HeLa (cervical), HepG2 (liver), A431 (skin), and A549 (lung). Several compounds in this series displayed potent cytotoxic activity. researchgate.net

In a separate study, a series of novel 2-((4-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazoles were synthesized and assessed for their in vitro anticancer effects. The results highlighted that derivatives with specific substitutions on the triazole ring were particularly effective. The compound bearing a 3,5-dichlorophenyl substituent (4g) showed good activity against both MCF-7 and HeLa cells. Similarly, the 3-nitrophenyl derivative (4f) was potent against MCF-7, while the 3-chlorophenyl analogue (4d) also exhibited good activity against this cell line. connectjournals.com

Furthermore, benzoxazole-appended piperidine (B6355638) derivatives have shown considerable antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with some compounds being more potent than the standard drug doxorubicin. nih.gov While not direct piperazine analogues, this highlights the general potential of linking nitrogen-containing heterocycles to the benzoxazole core. Research into benzoxazoles derived from the natural product thymoquinone (B1682898) also identified compounds with high antitumor activity, with the 2-(4-fluorophenyl) derivative being the most potent. mdpi.com

The table below presents the IC₅₀ values for selected benzoxazole-piperazine-triazole derivatives against two cancer cell lines. connectjournals.com

CompoundSubstituent (on triazole ring)IC₅₀ against MCF-7 (µM)IC₅₀ against HeLa (µM)Reference
4d3-Chlorophenyl23.12 ± 0.85- connectjournals.com
4f3-Nitrophenyl20.18 ± 0.7726.86 ± 0.88 connectjournals.com
4g3,5-Dichlorophenyl19.89 ± 1.0422.71 ± 1.06 connectjournals.com
Doxorubicin (Standard)N/A1.52 ± 0.051.21 ± 0.04 connectjournals.com

Anti-Inflammatory Effects

The benzoxazole nucleus is a core component of several compounds known for their anti-inflammatory properties. Preclinical studies have explored various 2-substituted benzoxazole derivatives as potential anti-inflammatory agents, with a primary mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes. nih.gov The therapeutic benefits of non-steroidal anti-inflammatory drugs (NSAIDs) are largely due to the inhibition of COX-2, while the undesirable gastrointestinal side effects often arise from COX-1 inhibition. Consequently, research has focused on developing selective COX-2 inhibitors. nih.gov

In this context, a series of 2-substituted benzoxazole derivatives were synthesized and evaluated for their anti-inflammatory potential using the carrageenan-induced paw edema model in animals. Several compounds exhibited potent anti-inflammatory activity, which was correlated with their binding potential within the active site of the COX-2 enzyme, as suggested by molecular docking studies. nih.gov These findings suggest that the 2-substituted benzoxazole scaffold has excellent potential for the development of selective anti-inflammatory agents. nih.gov

While these studies establish the anti-inflammatory potential of the general benzoxazole class, direct preclinical data focusing specifically on the this compound structure in anti-inflammatory models is less prevalent in the reviewed literature. However, the known anti-inflammatory effects of other 2-substituted benzoxazoles provide a strong rationale for investigating this specific compound and its close analogues for similar activity.

Analgesic and Neuroprotective Investigations

The benzoxazole scaffold has been associated with a range of central nervous system activities, including analgesic effects. Historically, some 3-substituted-2-oxo-3H-benzoxazoles were reported to have analgesic properties.

However, specific preclinical investigations focusing on the analgesic or neuroprotective effects of this compound or its closely related derivatives are not extensively detailed in the currently available literature. The structural similarity to other biologically active piperazine-containing compounds suggests that this is a plausible area for future investigation. The piperazine moiety is a common feature in many centrally acting agents, and its combination with the versatile benzoxazole nucleus could potentially lead to compounds with novel analgesic or neuroprotective profiles. Further targeted preclinical studies, such as in vivo models of pain (e.g., hot plate, tail-flick tests) and neuronal damage, would be necessary to explore and validate these potential therapeutic applications.

Antiviral Activity (e.g., Anti-HIV-1)

Extensive searches of peer-reviewed scientific literature and preclinical research databases did not yield specific studies detailing the antiviral activity of this compound, including any evaluation against Human Immunodeficiency Virus type 1 (HIV-1). While the broader class of benzoxazole derivatives has been a subject of investigation for various pharmacological properties, including antiviral effects, research focusing specifically on the this compound compound in this context appears to be unavailable in the public domain.

Consequently, no data tables or detailed research findings on its mechanism of action in virology can be provided at this time.

Exploration of Derivatives and Analogues

Design and Synthesis of Novel 2-(4-Methylpiperazino)-1,3-benzoxazole Analogues

The design of novel analogues of this compound is often guided by the goal of enhancing a specific biological activity, improving pharmacokinetic properties, or reducing potential toxicity. Synthetic strategies are diverse, typically involving the construction of the benzoxazole (B165842) core followed by the introduction or modification of the N-methylpiperazine moiety and other substituents. nih.govrsc.orgresearchgate.net

A primary synthetic route to the benzoxazole ring system involves the condensation of a 2-aminophenol (B121084) derivative with a variety of reagents. nih.govrsc.orgresearchgate.net For instance, reacting 2-aminophenol with carbon disulfide can produce a benzoxazole-2-thiol intermediate. This intermediate can then be further functionalized. sapub.org Another common method is the reaction of 2-aminophenol with aldehydes, ketones, or carboxylic acids, often facilitated by a catalyst to promote cyclization. nih.govresearchgate.net

Once the 2-substituted benzoxazole core is formed, the 4-methylpiperazine group can be introduced. A typical approach involves starting with 2-chlorobenzoxazole (B146293), which undergoes nucleophilic substitution with piperazine (B1678402). Subsequent alkylation, for example with 1,3-dibromopropane, can be performed to add a linker, which can then be used to attach other functional groups. sci-hub.se

Researchers have explored numerous modifications to the parent structure. These include:

Substitution on the Benzene (B151609) Ring: Introducing various substituents (e.g., chloro, fluoro, methyl, nitro) onto the benzene portion of the benzoxazole core can significantly alter the electronic properties and biological activity of the molecule. nih.govresearchgate.net

Modification of the Piperazine Ring: The N-methyl group of the piperazine ring can be replaced with other alkyl or aryl groups. For example, replacing the methyl group with a phenyl or pyridyl group has been explored to modulate receptor binding affinity. elsevierpure.com

Introduction of Linkers and Additional Pharmacophores: Hybrid molecules have been synthesized by connecting the piperazinyl benzoxazole moiety to other biologically active scaffolds, such as 1,3,4-oxadiazole-2-thiol (B52307), via a linker. sci-hub.seresearchgate.net This strategy aims to create multifunctional molecules with potentially synergistic or novel activities. For instance, a series of compounds (8a-t) were prepared by coupling 2-(piperazin-1-yl)benzoxazole with substituted 1,3,4-oxadiazole-2-thiol using a three-carbon spacer. sci-hub.seresearchgate.net

Bioisosteric Replacement: The benzoxazole core itself can be replaced with related heterocyclic systems like benzimidazole (B57391) or benzothiazole (B30560) to investigate the importance of the oxygen atom for biological activity. mdpi.commdpi.com

One synthetic approach involved reacting 2-Chloroacetyl thio benzoxazole with hydrazine (B178648) hydrate (B1144303) to yield 2-(aceto hydrazide) thio benzoxazole. This product was then reacted with phenyl isocyanate and cyclized to form a triazine-one ring attached to the benzoxazole core. sapub.org In another example, a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives were synthesized by first acetylating 5-amino-2-(4-chloro benzyl)-benzo[d]oxazole with chloropropionyl chloride, followed by reaction with various secondary amines. nih.gov

Comparative Pharmacological Profiling of Structural Analogues in Preclinical Models

Preclinical evaluation of newly synthesized this compound analogues has revealed a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. In vitro and in vivo models are employed to characterize the potency and efficacy of these compounds.

Anticancer Activity: A significant area of investigation has been the anticancer potential of these derivatives. A series of hybrid compounds linking piperazinyl benzoxazole with 1,3,4-oxadiazole-2-thiol (compounds 8a-t) were evaluated for their cytotoxicity against five human cancer cell lines: MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver), A431 (Skin), and A549 (Lung). sci-hub.seresearchgate.net The results, measured as IC₅₀ values (the concentration required to inhibit 50% of cell growth), demonstrated that certain analogues displayed potent cytotoxic activity, with some compounds showing maximum efficacy against specific cell lines. sci-hub.seresearchgate.net For example, compounds 8j and 8t were noted for their significant cytotoxic effects. sci-hub.se Similarly, a series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides, which are structural analogues, also showed promising anticancer activity against HepG2 and A549 cell lines. elsevierpure.com

CompoundTarget Cell LineIC₅₀ (µM)Reference
8j A431 (Skin)Data not specified, but noted as having maximum activity sci-hub.se
8t A431 (Skin)Data not specified, but noted as having maximum activity sci-hub.se
4b HepG2 (Liver)4.8 elsevierpure.com
4g HepG2 (Liver)5.1 elsevierpure.com
4b A549 (Lung)56.9 elsevierpure.com
4g A549 (Lung)53.2 elsevierpure.com

Neuroprotective Effects: In the context of neurodegenerative diseases like Alzheimer's, benzoxazole derivatives have been investigated for their neuroprotective properties. A series of novel substituted benzo[d]oxazole-based derivatives (5a-5v) were tested for their ability to protect PC12 cells from β-amyloid-induced toxicity. nih.gov Many of the synthesized compounds were effective in reducing neurotoxicity. nih.gov Compound 5c, in particular, significantly increased the viability of β-amyloid-treated PC12 cells and was found to be non-toxic at concentrations up to 30 μg/mL. nih.gov Further mechanistic studies showed that this compound protected cells from apoptosis and reduced the hyperphosphorylation of tau protein. nih.gov In vivo studies in zebrafish also suggested that compound 5c had less toxicity compared to the standard drug donepezil. nih.gov

Anti-inflammatory Activity: The anti-inflammatory potential of benzoxazole analogues has also been explored. A series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives (3a–3n) were synthesized and evaluated. nih.gov In a carrageenan-induced paw edema model in rats, these compounds demonstrated significant anti-inflammatory activity, with some providing up to 81.7% protection, which was comparable to or better than standard drugs like diclofenac (B195802) sodium (69.5%) and ibuprofen (B1674241) (64.7%). nih.gov The most active compounds (3a, 3l, and 3n) also showed protection in a chronic inflammation model (cotton-pellet-induced granuloma). nih.gov

CompoundAssayActivityReference
5c β-amyloid-induced toxicity in PC12 cellsSignificantly increased cell viability nih.gov
3a Carrageenan-induced paw edema81.7% protection nih.gov
3l Carrageenan-induced paw edemaHigh protection (specific % not stated) nih.gov
3n Carrageenan-induced paw edemaHigh protection (specific % not stated) nih.gov
3a Cotton-pellet-induced granuloma48.4% protection nih.gov

Strategies for Activity Optimization through Structural Modification

Optimizing the biological activity of this compound analogues relies heavily on understanding their structure-activity relationships (SAR). SAR studies correlate the specific structural features of a molecule with its pharmacological effect, guiding the rational design of more potent and selective compounds.

A key strategy involves the modification of substituents on the benzoxazole core. The nature and position of these substituents can dramatically influence activity. For instance, studies on related benzoxazole derivatives have shown that the presence of electron-withdrawing groups, such as chlorine (Cl) or a nitro group (NO₂), can enhance anti-proliferative activity against certain cancer cells. researchgate.net This suggests that modifying the electronic landscape of the aromatic ring is a viable approach to increase potency.

Another critical area for modification is the piperazine moiety. Altering the substituent on the distal nitrogen atom of the piperazine ring can impact target binding and selectivity. In the development of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides, it was observed that replacing the methyl group with different aryl groups led to significant variations in anticancer potency. elsevierpure.com Specifically, compounds with a 2-methoxyphenyl (4b) or a 2-chlorophenyl (4g) group on the piperazine ring exhibited the highest cytotoxicity against HepG2 liver cancer cells. elsevierpure.com This highlights the importance of the steric and electronic properties of this substituent for biological activity.

Potential Applications in Chemical Biology and Drug Discovery Non Clinical

Role as Chiral Auxiliaries and Receptors

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. wikipedia.org These auxiliaries function by creating a chiral environment that sterically or electronically favors one reaction pathway over another, leading to high diastereoselectivity. sigmaaldrich.com While numerous chiral auxiliaries are based on heterocyclic structures like oxazolidinones, which have been successfully used in asymmetric aldol (B89426) and alkylation reactions, there is currently no specific evidence in the reviewed literature detailing the application of 2-(4-Methylpiperazino)-1,3-benzoxazole as a chiral auxiliary. wikipedia.org The development of chiral benzoxazine-based compounds has been explored, for instance, in iridium-catalyzed enantioselective hydrogenation, but this application has not been extended to the title compound. nih.gov

Development as Fluorescent Probes and Sensors

The benzoxazole (B165842) core is an established fluorophore, and its derivatives are frequently employed in the design of fluorescent chemosensors. mdpi.com The fluorescence properties often arise from an internal charge transfer (ICT) mechanism and can be sensitive to the surrounding environment, making them suitable for detecting specific ions or changes in pH. researchgate.netmdpi.com

A structurally related compound, 4-nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ), demonstrates the potential of the piperazinyl-benzoxazole scaffold in this area. nih.gov The fluorescence intensity of NBD-PZ increases dramatically in acidic environments (pH ≤ 7.0). This pH-dependent emission allows it to serve as an effective fluorescent probe for visualizing acidic organelles like lysosomes within living cells. nih.gov The protonation of the piperazine (B1678402) nitrogen in an acidic environment likely alters the electronic properties of the molecule, leading to the observed enhancement in fluorescence. This principle suggests that this compound could be similarly developed into a sensor, with its fluorescence potentially modulated by pH or interaction with metal ions.

Table 1: Properties of Structurally Related Benzoxazole-Based Fluorescent Probes

Compound Target Analyte Sensing Mechanism Observed Change
4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ) Low pH (Lysosomes) pH-dependent fluorescence enhancement Dramatic increase in fluorescence intensity at pH ≤ 7.0 nih.gov
1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) Macrocycle Zn²⁺ and Cd²⁺ Chelation-Enhanced Fluorescence (CHEF) "Turn-on" fluorescence response upon metal ion coordination mdpi.com

Utility as Ligands in Catalysis

The nitrogen atoms within the benzoxazole ring and the piperazine moiety can act as donor atoms, allowing the molecule to function as a ligand that coordinates with transition metals. Benzoxazole- and oxazole-containing ligands have been successfully used to create catalysts for various reactions, including olefin polymerization. nih.govmdpi.com

The ability of piperazine-containing scaffolds to form catalytically active metal complexes is well-documented. For example, dinuclear copper(II) complexes featuring a 2,6-Bis[(N-Methylpiperazine-1-yl)methyl]-4-formyl phenol (B47542) ligand have demonstrated biomimetic catalytic activity. mdpi.com These complexes effectively catalyze the oxidative coupling of 2-aminophenol (B121084), mimicking the function of phenoxazinone synthase. The mechanism involves the coordination of the substrate to the copper centers, facilitating its oxidation. mdpi.com This precedent suggests that this compound could serve as a bidentate or monodentate ligand, with the potential to form transition metal complexes for applications in catalysis.

Scaffold for Novel Chemical Entities in Early-Stage Drug Development

The benzoxazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comnih.gov Modifications at the 2-position of the benzoxazole ring are known to significantly influence biological activity. mdpi.com

The 2-(piperazin-1-yl)benzoxazole framework, of which this compound is a specific example, has been explored as a template for the development of new anticancer agents. In one study, a series of 2-(piperazin-1-yl)benzoxazole derivatives were synthesized and evaluated for their cytotoxicity against five human cancer cell lines. sci-hub.seresearchgate.net Several of these compounds, which feature different substitutions on the piperazine ring and are coupled to a 1,3,4-oxadiazole-2-thiol (B52307) moiety, displayed significant cytotoxic activity. sci-hub.seresearchgate.net This research highlights the utility of the 2-(piperazin-1-yl)benzoxazole core as a valuable scaffold for generating novel chemical entities in the early phases of drug discovery. researchgate.net

Table 2: In Vitro Cytotoxic Activity (IC₅₀ in μM) of Related 2-(Piperazin-1-yl)benzoxazole Derivatives

Compound ID Cancer Cell Line IC₅₀ (μM)
8j A431 (Skin) 1.81 sci-hub.seresearchgate.net
8j MCF-7 (Breast) 2.51 sci-hub.seresearchgate.net
8j A549 (Lung) 3.12 sci-hub.seresearchgate.net
8t A431 (Skin) 1.93 sci-hub.seresearchgate.net
8t MCF-7 (Breast) 2.84 sci-hub.seresearchgate.net
8t A549 (Lung) 3.54 sci-hub.seresearchgate.net

Data from studies on related hybrid heterocycles incorporating the 2-(piperazin-1-yl)benzoxazole scaffold. sci-hub.seresearchgate.net

Q & A

Q. How do machine learning models improve the prediction of pharmacokinetic properties for this compound derivatives?

  • Methodological Answer : Train neural networks on ADMET datasets (e.g., ChEMBL) using descriptors like logP, topological surface area, and hydrogen-bond donor count. Validate models with molecular dynamics simulations to assess membrane permeability .

Methodological Frameworks

  • Theoretical Integration : Align experimental designs with reaction mechanism hypotheses (e.g., SNAr vs. cycloaddition pathways) to guide spectroscopic and kinetic studies .
  • Data Management : Use encrypted ELN (Electronic Lab Notebook) systems for traceability. Apply PCA (Principal Component Analysis) to reduce dimensionality in multivariate datasets .

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